![molecular formula C16H17NO2 B2372162 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 105244-94-8](/img/structure/B2372162.png)

2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

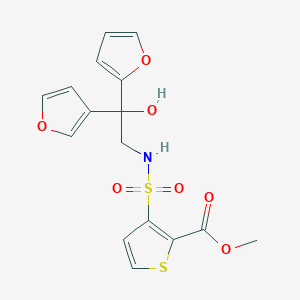

2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol, also known as DMIM-MOP or DMOPH, is an organic compound that has recently garnered research interest due to its diverse biological properties and potential applications in various fields of research and industry. The molecular formula is C16H17NO2, and the molecular weight is 255.31 .

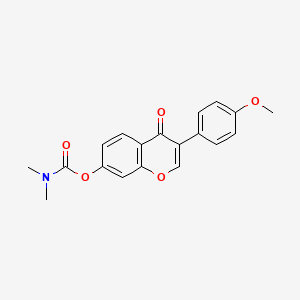

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), a methoxy group (an oxygen atom bonded to a methyl group), and an imine group (a carbon-nitrogen double bond) attached to another phenyl ring .Scientific Research Applications

Molecular Structure and Spectroscopic Properties

- The molecular structure and spectroscopic properties of similar compounds to 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol have been studied using various spectroscopic methods and density functional theory (DFT) (Demircioğlu, Albayrak, & Büyükgüngör, 2014). These studies help in understanding the vibrational frequencies, electronic properties, and intramolecular hydrogen bond interactions.

Radical Scavenging Activities

- Certain compounds structurally similar to this compound have been synthesized and tested for their radical scavenging activities. This includes the use of assays like DPPH, DMPD+, and ABTS+ to assess their effectiveness in scavenging free radicals (Alaşalvar et al., 2014).

Synthesis and Characterization of Metal Complexes

- Novel tridentate ligands structurally related to this compound and their copper(II) complexes have been synthesized and characterized. These studies include analysis of their luminescence and electrical conductivity properties (Gonul et al., 2018).

Antimicrobial and Antioxidant Activities

- Research has been conducted on substituted tridentate salicylaldimines, similar to this compound, to assess their antibacterial and antioxidant activities. This includes screening against various bacterial strains and using assays like the phosphomolybdenum assay (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Computational Studies and Optoelectronic Properties

- Computational techniques, including quantum chemical methods and molecular docking, have been applied to similar imine compounds for understanding their molecular structure, optoelectronic properties, and bioactivity. This includes exploring potential inhibition properties against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).

Properties

IUPAC Name |

2-[(2,4-dimethylphenyl)iminomethyl]-6-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-7-8-14(12(2)9-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNMQYWVZAUNMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2372081.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea](/img/structure/B2372086.png)

![5-Methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2372088.png)

![1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid](/img/structure/B2372095.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2372100.png)

![N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2372101.png)

![2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/no-structure.png)